2-Fluoro-1-(2-fluoro-5-methylphenyl)ethan-1-amine
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Overview
Description
2-Fluoro-1-(2-fluoro-5-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12FN It is a fluorinated amine, which means it contains both fluorine and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(2-fluoro-5-methylphenyl)ethan-1-amine typically involves the reaction of 2-fluoro-5-methylbenzaldehyde with a suitable amine source under controlled conditions. One common method involves the use of reductive amination, where the aldehyde is first converted to an imine intermediate, which is then reduced to the desired amine using a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(2-fluoro-5-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Secondary or tertiary amines
Substitution: Compounds with substituted functional groups
Scientific Research Applications
2-Fluoro-1-(2-fluoro-5-methylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(2-fluoro-5-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-(4-methylphenyl)ethan-1-amine
- 2-Fluoro-1-(2-fluorophenyl)ethan-1-amine
- 2-(5-fluoro-2-methylphenyl)ethan-1-amine
Uniqueness
2-Fluoro-1-(2-fluoro-5-methylphenyl)ethan-1-amine is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. The specific positioning of these fluorine atoms can affect the compound’s reactivity, stability, and interaction with molecular targets, making it distinct from other similar compounds .
Biological Activity
2-Fluoro-1-(2-fluoro-5-methylphenyl)ethan-1-amine, also referred to as 2-FMA, is a fluorinated phenethylamine derivative that has garnered attention for its potential biological activity and applications in medicinal chemistry. This article examines the compound's biological properties, mechanisms of action, and therapeutic implications, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H14F2N, with a molecular weight of approximately 171.19 g/mol. The compound features two fluorine atoms and a methyl group on a phenyl ring, contributing to its unique physicochemical properties, such as increased lipophilicity and metabolic stability. These characteristics enhance its potential interactions with biological targets.
The biological activity of 2-FMA is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The presence of fluorine atoms enhances binding affinity to these targets, facilitating the modulation of receptor activity. The amino group in the compound allows for hydrogen bonding, which stabilizes the interaction between the compound and its biological targets.
Key Mechanisms:
- Receptor Modulation : 2-FMA may act as a positive allosteric modulator at certain nicotinic acetylcholine receptors (nAChRs), potentially influencing cognitive functions.
- Enzyme Interaction : The compound could interact with various enzymes involved in neurotransmitter metabolism, impacting overall neurotransmission.
Biological Activity
Research indicates that 2-FMA exhibits significant biological activities that may be leveraged for therapeutic applications. Notably, it has been studied for its potential effects on neurological disorders.
Summary of Biological Activities:
Activity Type | Description |
---|---|
Neurotransmitter Modulation | Enhances the activity of neurotransmitters via receptor interaction. |
Cognitive Enhancement | Potential use in treating cognitive deficits associated with neurological disorders. |
Antidepressant Properties | Similar compounds have shown promise in alleviating symptoms of depression. |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to 2-FMA, providing insights into its pharmacological potential.
- Cognitive Enhancement Study : A study explored the effects of structurally similar compounds on cognitive functions in animal models, demonstrating that fluorinated phenethylamines can improve sensory gating and cognitive performance through modulation of nAChRs .
- Receptor Binding Affinity : Research utilizing molecular docking simulations revealed that 2-FMA exhibits high binding affinity for specific nAChR subtypes, suggesting its potential as a therapeutic agent for cognitive enhancement .
- Antidepressant Effects : Analogous compounds have been shown to possess antidepressant-like effects in behavioral assays, indicating that 2-FMA may share similar properties .
Comparative Analysis with Similar Compounds
Understanding how 2-FMA compares to structurally similar compounds can provide further insights into its unique biological activity:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(2-Fluoro-5-methylphenyl)ethan-1-amine | Lacks one fluorine atom | Potential antidepressant properties |
(1R)-1-(2-fluoro-5-methylphenyl)ethan-1-amine | Chiral variant | May exhibit different biological activity |
2-Fluoro-N,N-dimethylbenzeneethanamine | Contains dimethyl groups | Altered lipophilicity and receptor interaction |
Properties
Molecular Formula |
C9H11F2N |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-fluoro-1-(2-fluoro-5-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H11F2N/c1-6-2-3-8(11)7(4-6)9(12)5-10/h2-4,9H,5,12H2,1H3 |
InChI Key |
QFCAJYWNBVJLPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(CF)N |
Origin of Product |
United States |
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